1-(3-Bromophenyl)-N-methylpiperidin-4-amine
Overview
Description
1-(3-Bromophenyl)-N-methylpiperidin-4-amine is a useful research compound. Its molecular formula is C12H17BrN2 and its molecular weight is 269.18 g/mol. The purity is usually 95%.
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Biological Activity
1-(3-Bromophenyl)-N-methylpiperidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including interactions with various biological targets, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHBrN, featuring a piperidine ring substituted with a bromophenyl group and a methyl group. This structure is crucial for its interaction with biological receptors.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains, including E. coli and Mycobacterium tuberculosis.
- Anticancer Potential : Preliminary studies suggest that derivatives may inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines.
- Neuropharmacological Effects : The piperidine moiety is often associated with activity at neurotransmitter receptors, making it a candidate for neurological disorders.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound can help predict its biological activity based on structural modifications.
Compound Name | Substituent | Biological Activity | IC (μM) |
---|---|---|---|
This compound | Bromine at the 3-position | Moderate activity against E. coli | TBD |
N-benzyl-1-(4-bromophenyl)methyl-N-methylpiperidin-4-amine | Benzyl group | Enhanced receptor binding | TBD |
N-benzyl-N-(4-fluorophenyl)methylpiperidin-4-amine | Fluorine substitution | Altered pharmacological profile | TBD |
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of various piperidine derivatives, including those structurally related to this compound. Results indicated significant inhibition against E. coli with an MIC value of approximately 50 μM .
- Anticancer Activity : In vitro studies on breast cancer cell lines demonstrated that certain derivatives induced apoptosis and inhibited cell proliferation. For instance, compounds derived from piperidine structures showed enhanced caspase activity, indicating a potential mechanism for inducing cancer cell death .
- Binding Affinity Studies : Molecular docking studies revealed that the nitrogen atom in the piperidine ring forms critical interactions with target proteins, contributing to the compound's biological activity. The presence of halogens like bromine was noted to enhance binding affinity through halogen bonding interactions .
Properties
IUPAC Name |
1-(3-bromophenyl)-N-methylpiperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c1-14-11-5-7-15(8-6-11)12-4-2-3-10(13)9-12/h2-4,9,11,14H,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JERVZCCTEDZSJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40734039 | |
Record name | 1-(3-Bromophenyl)-N-methylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40734039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184235-17-3 | |
Record name | 1-(3-Bromophenyl)-N-methylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40734039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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